1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine

NMR spectroscopy structural elucidation quality control

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine (CAS 936939-85-4) is a pyrazole-derived primary amine with the molecular formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol. The compound features a 1,5-dimethyl-substituted pyrazole core with an ethanamine group at the 4-position, distinguishing it from related pyrazole amines by its specific methyl substitution pattern.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 936939-85-4
Cat. No. B1285003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine
CAS936939-85-4
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C(C)N
InChIInChI=1S/C7H13N3/c1-5(8)7-4-9-10(3)6(7)2/h4-5H,8H2,1-3H3
InChIKeyUKAIZVWWRMRVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine (CAS 936939-85-4): Structural Identity and Sourcing Overview


1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine (CAS 936939-85-4) is a pyrazole-derived primary amine with the molecular formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol . The compound features a 1,5-dimethyl-substituted pyrazole core with an ethanamine group at the 4-position, distinguishing it from related pyrazole amines by its specific methyl substitution pattern . It is primarily offered as a free base (common purity ≥95%) or as its dihydrochloride salt (CAS 1027329-19-6) for enhanced stability and solubility [1].

Procurement Risks for 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine (CAS 936939-85-4): Why Analog Substitution is Not Recommended


Generic substitution among pyrazol-4-yl-ethanamine analogs is technically inadvisable due to structural nuances that critically influence chemical reactivity and biological target engagement. The 1,5-dimethyl substitution pattern on the pyrazole ring of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine is distinct from the 1,3-dimethyl isomer (CAS 911788-36-8) or the unsubstituted parent (CAS 1340143-61-4) . These positional variations alter the compound's steric hindrance, electron density distribution, and hydrogen-bonding capacity, which can fundamentally change its behavior in synthetic transformations (e.g., regioselectivity in further functionalization) and its activity in biological assays [1]. Using a close analog without rigorous re-validation introduces significant risk of synthetic failure or irreproducible biological data, thereby increasing overall project costs and timelines.

Quantitative Differentiation Guide: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine (CAS 936939-85-4) vs. Key Analogs


Comparative NMR Spectral Signature of 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine vs. 1,3-Dimethyl Isomer

¹H NMR spectroscopy provides a definitive differentiation between the 1,5-dimethyl and 1,3-dimethyl pyrazole regioisomers. The 1,5-dimethyl substitution pattern in 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine results in distinct proton environments for the C-3 proton and the C-5 methyl group, which are not equivalent to those observed in the 1,3-dimethyl isomer . This spectral difference is a critical quality control (QC) metric for confirming the identity and purity of the compound upon receipt, and for verifying correct regioisomer synthesis .

NMR spectroscopy structural elucidation quality control

Impact of 1,5-Dimethyl Substitution on Synthetic Utility vs. Unsubstituted Pyrazole Core

The presence of the 1,5-dimethyl substitution in 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine provides a synthetically advantageous platform compared to its unsubstituted analog, 1-(1H-pyrazol-4-yl)ethanamine . The methyl groups protect the nucleophilic N-1 position and reduce the acidity of the pyrazole N-H (pKa ~14 for unsubstituted analog), thereby enhancing the compound's stability under basic conditions and allowing for more selective functionalization of the primary amine group . This controlled reactivity is crucial for building complex molecular architectures where unwanted side reactions at the pyrazole ring must be avoided [1].

medicinal chemistry synthetic building block structure-activity relationship

Steric and Electronic Influence of the Ethylamine vs. Methylamine Spacer on Derivative Activity

The ethanamine chain in 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine introduces an additional degree of conformational freedom compared to the methanamine analog, 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 400756-31-2) [1]. This difference in linker length and flexibility can significantly impact the binding affinity and selectivity of downstream derivatives for biological targets. In studies of related pyrazole-based inhibitors, the ethyl linker was found to be optimal for spanning a key hydrophobic pocket, whereas the methyl linker resulted in a >10-fold reduction in potency due to suboptimal positioning of a critical functional group [2]. This suggests that the ethanamine scaffold provides a preferred starting point for exploring chemical space in this class.

medicinal chemistry structure-activity relationship lead optimization

Validated Application Scenarios for 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine (CAS 936939-85-4)


Regioselective Synthesis of Complex Pyrazole-Containing Pharmacophores

Researchers designing novel kinase inhibitors or other enzyme-targeting agents can utilize 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine as a key intermediate. The 1,5-dimethyl substitution pattern, as confirmed by its unique ¹H NMR signature (δ 7.53 ppm for C-3 proton), ensures correct regioisomer incorporation into the final molecule . This precise structural identity is paramount for maintaining the intended binding mode and avoiding off-target effects that could arise from isomeric impurities [1].

Construction of Focused Compound Libraries with Enhanced Chemical Stability

In combinatorial chemistry or parallel synthesis, this building block offers a stable and well-behaved amine handle for diversification. Unlike the unsubstituted pyrazole analog (CAS 1340143-61-4) which possesses an unprotected N-H group, the 1,5-dimethyl substitution on this compound protects the pyrazole core from unwanted side reactions during amide bond formation or reductive amination . This selectivity simplifies purification and increases the yield of desired library members, thereby accelerating hit-to-lead efforts [1].

Structure-Activity Relationship (SAR) Exploration of Ethyl Linker Space

Medicinal chemists investigating the optimal linker length between a pyrazole core and a pharmacophoric element should prioritize 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine over its methanamine counterpart (CAS 400756-31-2) . Based on class-level SAR data, the ethyl linker provides a more favorable spatial arrangement for engaging distal binding pockets, a factor that has correlated with substantial improvements in target potency in related chemical series [1].

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